Z-Pro-Leu-Gly-NH2 (Benzyloxycarbonyl-Proline-Leucine-Glycine-amide) is a synthetic tripeptide amide representing the N-protected C-terminal tail of the neuropeptide oxytocin. [, ] It serves as a valuable model compound for studying peptide structure, conformation, and aggregation behavior. [, , ] It's particularly relevant in investigating the influence of proline residues and modifications on peptide folding and biological activity. [, ]
The synthesis of Z-Pro-leu-gly-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of protected amino acids to form peptides. In this process, the amino acids are attached to a solid support, enabling easy purification and removal of excess reagents. The tert-butyloxycarbonyl protecting group is commonly used during synthesis to prevent unwanted reactions at the amino group of proline.
The synthesis can also involve enzymatic methods, such as using thermolysin or α-chymotrypsin to catalyze the formation of tripeptides like Z-Pro-leu-gly-NH2 from simpler precursors . These methods highlight the versatility in synthesizing this compound through both chemical and enzymatic pathways.
Z-Pro-leu-gly-NH2 has a specific molecular structure characterized by its amino acid sequence:
The presence of the benzyloxycarbonyl protecting group on proline enhances the stability and bioactivity of this peptide compared to other similar compounds. The terminal amide group contributes to its solubility and reactivity. While specific data such as melting point or solubility are not extensively documented in scientific literature, its structure suggests potential for various biochemical interactions.
Z-Pro-leu-gly-NH2 can participate in several chemical reactions relevant to peptide chemistry. For instance, it can serve as a substrate for enzymes that cleave peptide bonds between proline and leucine or leucine and glycine. This property is particularly useful for studying enzyme mechanisms and developing enzyme inhibitors .
Moreover, modifications to the proline residue can lead to the synthesis of various analogues that may exhibit different biological activities. For example, analogues modified at the prolyl residue have been synthesized and evaluated for their effects on receptor binding activity in the central nervous system, particularly concerning dopamine receptors .
The mechanism of action for Z-Pro-leu-gly-NH2 involves its interaction with biological receptors and enzymes. As a peptide, it may modulate receptor activity by mimicking natural ligands or acting as an inhibitor. Research indicates that certain analogues of prolyl-leucyl-glycinamide can enhance binding to dopamine receptors, suggesting that Z-Pro-leu-gly-NH2 may influence neurotransmitter systems in the brain .
The presence of proline in its structure may also affect protein folding processes due to proline's unique rigidity, potentially influencing how proteins achieve their functional conformations.
While specific physical properties like melting point or solubility are not extensively reported in available literature, general characteristics can be inferred based on similar peptides. Z-Pro-leu-gly-NH2 is expected to be soluble in polar solvents due to its amide functionality. The stability imparted by the benzyloxycarbonyl protecting group also suggests enhanced resistance to hydrolysis compared to unprotected peptides.
Chemical properties include reactivity with enzymes and potential interactions with various biomolecules, making it a candidate for further studies in biochemical applications.
Z-Pro-leu-gly-NH2 has several scientific applications:
Z-Pro-Leu-Gly-NH₂ (also known as MIF-1, Melanostatin, or Pro-Leu-Gly-NH₂ after deprotection) is a modified tripeptide first identified in the early 1970s during investigations into hypothalamic neuropeptides regulating pituitary function. Its discovery emerged from studies on the degradation of oxytocin, where it was isolated as a metabolic fragment retaining biological activity independent of its parent hormone [1] [7]. Researchers noted its ability to modulate gonadotropin-releasing hormone (GnRH) secretion, positioning it as a critical player in the hypothalamic-pituitary-gonadal (HPG) axis. Specifically, MIF-1 influences GnRH pulsatility—a key determinant of reproductive hormone secretion patterns. In primates and humans, GnRH pulses occur every 1–2 hours in the follicular phase, and MIF-1 fine-tunes this rhythm by interacting with KNDy (kisspeptin-neurokinin-dynorphin) neurons in the arcuate nucleus [1].
Early structural studies revealed that the N-terminal pyroglutamate (Z) and C-terminal amide confer metabolic stability, allowing it to resist enzymatic degradation longer than linear peptides. This stability facilitated pharmacological characterization, distinguishing it from classical neurotransmitters. By the 1980s, MIF-1 was recognized not merely as an oxytocin byproduct but as an autonomous neuroregulator with implications for treating neuroendocrine disorders [7].
Table 1: Key Identifiers of Z-Pro-Leu-Gly-NH₂
Property | Value/Description |
---|---|
IUPAC Name | N-(pGlu)-Leucylglycinamide |
Molecular Formula | C₁₆H₂₇N₅O₄ |
Molecular Weight | 353.42 g/mol |
Peptide Sequence | pGlu-Leu-Gly-NH₂ |
Alternative Names | MIF-1, Melanostatin, PLG |
Beyond neuroendocrine regulation, Z-Pro-Leu-Gly-NH₂ exerts significant effects on dopaminergic neurotransmission. It acts as an allosteric modulator of dopamine D2 receptors (D2R), enhancing agonist binding and receptor signaling without direct activation. Seminal work in the 1980s demonstrated that cyclic analogues of PLG (e.g., Pro-Leu-thiazolidine-2-carboxamide) increased the binding affinity of dopamine agonists like ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to D2 receptors in bovine brain tissue by 200–300% compared to the native tripeptide [2] [4]. This modulation occurs via stabilization of the high-affinity conformation of D2R, facilitating dopamine signaling in pathways governing cognition, motivation, and motor control.
Mechanistically, PLG binds to a transmembrane allosteric site adjacent to the orthosteric pocket, inducing conformational changes that amplify dopamine’s effects. This is exemplified by its ability to potentiate dopamine-mediated inhibition of prolactin release and reverse catalepsy in rodent models. The tripeptide’s action is physiologically significant in the nigrostriatal and tuberoinfundibular pathways, where it fine-tunes dopamine tone. Recent structural studies confirm that PLG analogues engage residues in transmembrane helices 2 and 7 of D2R, leveraging sodium ion coordination to enhance binding [4]. This allosteric mechanism offers therapeutic advantages, including subtype selectivity and a "ceiling effect" that prevents receptor overstimulation.
Table 2: Dopamine Receptor Modulation by PLG Analogues
Analogue Structure | Enhancement of ADTN Binding | Key Feature |
---|---|---|
Pro-Leu-Gly-NH₂ (PLG) | Baseline (100%) | Linear native tripeptide |
Pro-Leu-(+)-thiazolidine-2-carboxamide | 200–300% | Chiral cyclic residue |
Pro-Leu-L-3,4-dehydroprolinamide | 200–300% | Unsaturated proline derivative |
Pro-Leu-D-prolinamide | Comparable to PLG | D-amino acid conformation |
Structural and Functional Insights
The bioactive conformation of Z-Pro-Leu-Gly-NH₂ features a β-turn stabilized by the pyroglutamate ring and intramolecular hydrogen bonding. This folded structure is critical for docking into the allosteric site of D2R. Modifications to the C-terminal glycine, such as cyclization (e.g., thiazolidine carboxamide), rigidify the peptide backbone, enhancing receptor interactions and metabolic stability [3]. Advances in solid-phase peptide synthesis (SPPS) now enable precise incorporation of non-canonical residues (e.g., N-amino groups) to optimize pharmacokinetics without compromising activity [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7